molecular formula C21H22N2O2S B2614114 N-benzyl-4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-amine CAS No. 338412-12-7

N-benzyl-4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-amine

Cat. No.: B2614114
CAS No.: 338412-12-7
M. Wt: 366.48
InChI Key: GQNOJMYZYFVLJY-UHFFFAOYSA-N
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Description

N-Benzyl-4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-amine is a pyridine-based compound featuring a benzyl group at the 2-amine position, methyl substituents at the 4- and 6-positions, and a 2-methylbenzenesulfonyl group at the 3-position.

Properties

IUPAC Name

N-benzyl-4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-15-9-7-8-12-19(15)26(24,25)20-16(2)13-17(3)23-21(20)22-14-18-10-5-4-6-11-18/h4-13H,14H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNOJMYZYFVLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the ring is functionalized with methyl groups at the 4 and 6 positions.

    Benzylation: The final step involves the benzylation of the nitrogen atom in the pyridine ring using benzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-benzyl-4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Core

N-Benzyl-4,6-diphenylpyridin-2-amine
  • Structure : Replaces the 4,6-dimethyl groups with diphenyl substituents.
  • Synthesis : Prepared via palladium-catalyzed cross-coupling reactions (Scheme 14, ).
N-[3-(Ethylsulfonyl)pyridin-2-yl]-4,6-dimethoxypyrimidin-2-amine
  • Structure : Pyrimidine core with 4,6-dimethoxy groups and a 3-ethylsulfonylpyridine moiety.
  • Key Difference : The pyrimidine ring (vs. pyridine) and methoxy substituents (vs. methyl) may enhance π-π stacking interactions or hydrogen bonding in biological targets .

Sulfonyl Group Modifications

Compound 9 (PI3K/mTOR Inhibitor)
  • Structure: (S)-4-fluoro-5-{[2-(3-methylmorpholino)-6-(1-(methylsulfonyl)cyclopropyl]pyrimidin-4-yl}pyridin-2-amine.
  • Role of Sulfonyl : The methylsulfonylcyclopropyl group mimics the morpholine moiety in buparlisib, maintaining PI3Kα binding potency (IC₅₀ ~50 nM) .
  • Comparison : The 2-methylbenzenesulfonyl group in the target compound may similarly stabilize interactions with hydrophobic kinase pockets but lacks the cyclopropyl ring’s conformational rigidity.
N-[4-(Ethylthio)-2-(trifluoromethyl)phenyl]methanesulfonamide
  • Structure : Aryl methanesulfonamide with trifluoromethyl and ethylthio groups.
  • Function : Sulfonamide groups in such compounds often enhance metabolic stability and target selectivity, as seen in enzyme inhibitors ().

Heterocyclic Core Replacements

N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine
  • Structure : Pyrimidine core linked to a benzimidazole moiety.
  • Properties : The benzimidazole group introduces hydrogen-bonding capability, while the pyrimidine core’s electron-deficient nature may favor interactions with ATP-binding pockets in kinases .
  • Synthesis : Formed via condensation of 4,6-dimethylpyrimidin-2-yl cyanamide with o-phenylenediamine ().

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Notable Properties Reference
N-Benzyl-4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-amine Pyridine 4,6-dimethyl; 3-(2-methylbenzenesulfonyl) Potential kinase inhibition (inferred)
N-Benzyl-4,6-diphenylpyridin-2-amine Pyridine 4,6-diphenyl Increased lipophilicity
Compound 9 (PI3K/mTOR inhibitor) Pyrimidine Methylsulfonylcyclopropyl PI3Kα IC₅₀ ~50 nM
N-[3-(Ethylsulfonyl)pyridin-2-yl]-4,6-dimethoxypyrimidin-2-amine Pyrimidine 4,6-dimethoxy; ethylsulfonyl Enhanced π-π stacking
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine Pyrimidine Benzimidazole Hydrogen-bonding capability

Biological Activity

N-benzyl-4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-amine, identified by its CAS number 338412-12-7, is a compound with significant biological activity. This article explores its pharmacological properties, structure-activity relationship (SAR), and potential therapeutic applications.

PropertyValue
Molecular FormulaC21H22N2O2S
Molar Mass366.48 g/mol
CAS Number338412-12-7
SynonymsN-benzyl-N-(4,6-dimethyl-3-(2-methylphenyl)sulfonyl)-2-pyridinylamine

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. Notably, compounds with the sulfonamide moiety have been shown to inhibit γ-secretase, a crucial enzyme involved in the pathogenesis of Alzheimer's disease (AD) by cleaving amyloid precursor protein (APP) into amyloid β-peptide (Aβ) . This inhibition may reduce Aβ accumulation in the brain, potentially offering a therapeutic strategy for AD.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzyl and pyridine rings significantly affect the compound's biological activity. For instance, alterations at the 4'-position of benzyl derivatives have been correlated with enhanced anticonvulsant properties in related compounds . The presence of the methyl and sulfonyl groups also appears to enhance solubility and bioavailability, critical factors for drug efficacy.

Anticonvulsant Activity

Research has demonstrated that compounds similar to this compound exhibit anticonvulsant effects. In studies conducted at the National Institute of Neurological Disorders and Stroke, several derivatives showed comparable or superior activity to traditional antiepileptic drugs like phenytoin and valproate . The compound's ability to modulate neurotransmitter release may underlie its anticonvulsant properties.

Inhibition of γ-secretase

Inhibition studies have shown that sulfonamide derivatives can effectively inhibit γ-secretase activity. This inhibition is linked to decreased levels of Aβ peptides in cellular models, highlighting the potential of this compound in AD research .

Case Studies

  • Alzheimer's Disease Models : In vitro studies using neuronal cell lines demonstrated that this compound reduces Aβ production significantly when applied at micromolar concentrations. This suggests a promising role in AD treatment strategies .
  • Anticonvulsant Screening : In animal models, derivatives of this compound were subjected to maximal electroshock (MES) tests, revealing significant protection against seizures compared to control groups .

Q & A

Q. What synthetic methodologies are recommended for preparing N-benzyl-4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-amine?

  • Answer : A common approach involves reductive amination: condensation of a benzaldehyde derivative with pyridin-2-amine followed by reduction using NaBH₄ in 1,4-dioxane under acidic conditions . For sulfonyl group introduction, reactions with 2-methylbenzenesulfonyl chloride in basic media are typical. Purification via flash column chromatography (FCC) with hexanes/EtOAc gradients ensures product homogeneity, as demonstrated in analogous syntheses .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • Answer : 1H and 13C NMR confirm substituent placement and aromatic proton environments. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) . For crystalline derivatives, single-crystal X-ray diffraction (XRD) with SHELXL refinement provides absolute configuration .

Q. How can initial in vitro biological activity be evaluated for this compound?

  • Answer : Use kinase inhibition assays: dissolve the compound in DMSO (e.g., 10 mM stock) and test against target kinases (e.g., TrkA) at varying concentrations. Measure IC₅₀ values via fluorescence-based assays, as described for structurally related inhibitors . Include controls for solvent effects (DMSO <1% v/v).

Advanced Research Questions

Q. How to resolve discrepancies between computational (DFT) and experimental (XRD) structural data?

  • Answer : Optimize computational models using hybrid functionals (e.g., B3LYP) with triple-zeta basis sets (e.g., 6-311G(d,p)) to better match experimental bond lengths and angles . For torsional mismatches (e.g., sulfonyl group orientation), refine solvent effects in DFT simulations or consider dynamic crystallography to capture conformational flexibility.

Q. What strategies optimize crystallization for challenging derivatives of this compound?

  • Answer : Screen solvent systems (e.g., ethanol/water mixtures) for slow evaporation. If twinning occurs, use SHELXD for structure solution and SHELXL for refinement with HKLF5 format to handle overlapping reflections . For low-resolution data, apply restraints to sulfonyl and benzyl groups based on geometric libraries .

Q. How to design mutants for structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Answer : Systematically modify substituents:
  • Replace the benzyl group with bulkier aryl rings to probe steric effects.
  • Substitute the 2-methylbenzenesulfonyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance binding affinity.
    Evaluate changes via in vitro kinase assays and molecular docking (e.g., using PDB templates) .

Q. How to address contradictory enzyme inhibition data across replicate studies?

  • Answer :
  • Validate assay reproducibility: Ensure consistent DMSO concentrations, temperature, and enzyme lot numbers.
  • Perform statistical analysis (e.g., ANOVA with Fisher’s PLSD post-hoc test) to identify outliers .
  • Confirm competitive/non-competitive inhibition mechanisms via Lineweaver-Burk plots.

Methodological Notes

  • Synthetic References : Key steps from .
  • Structural Analysis : SHELX refinement , DFT/XRD alignment .
  • Biological Assays : Kinase inhibition protocols , statistical tools .

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